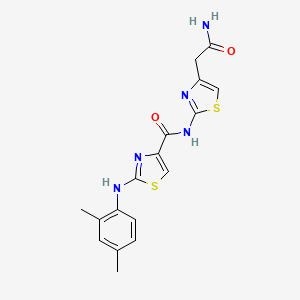

![molecular formula C6H11NO2 B2661275 (4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole CAS No. 694439-02-6](/img/structure/B2661275.png)

(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

Overview

Description

“(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole” is a chemical compound with the molecular formula C11H19NO4 . It is also known as "(4aR,7aS)-rel-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6 (3H)-carboxylate" .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle . The InChI Key for this compound is YTGMDYKVUYMIQK-DTORHVGOSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.27 . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.76, indicating its lipophilicity . It is very soluble, with a solubility of 36.0 mg/ml .Scientific Research Applications

1. Drug Discovery and Development

The structure of hexahydro-2H-thieno[2,3-c]pyrrole has been explored as a potential scaffold in drug discovery. It serves as a low molecular weight polar scaffold for constructing compound libraries used in searching for new drugs. Syntheses of derivatives of this bicyclic scaffold were developed, highlighting its versatility in drug development (Yarmolchuk et al., 2011).

2. Materials Science and Supercapacitor Applications

Poly(2,3,4a,9a-tetrahydro[1,4]dioxino[2,3-b]thieno[3,4-e][1,4]dioxine) (pTDTD) and poly(7-butyl-3,4a,7,9a-tetrahydro-2H-[1,4]dioxino[2′,3′:5,6][1,4]dioxino[2,3-c]pyrrole) (pTDDP) have been synthesized and investigated for their supercapacitive properties. These novel redox-active electrode materials exhibit promising potential in solid-state supercapacitor applications, demonstrating the diverse utility of the compound in materials science (Yigit et al., 2013).

3. Chemical Synthesis and Structural Analysis

The compound has been used in the synthesis of various derivatives for detailed structural analysis. For instance, derivatives like 1,2,4-trideoxy-1,4-imino-3,5;6,7-di-O-isopropylidene-l-glycero-d-gluco-octitol have been synthesized, showcasing the compound’s role in complex chemical syntheses and subsequent structural studies using techniques like X-ray diffraction (Gallagher et al., 1993).

4. Sustainable Chemistry

In the realm of sustainable chemistry, the pyrrole heterocycle, a key component of (4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole, is used in catalytic syntheses. These syntheses involve secondary alcohols and amino alcohols, contributing to the development of sustainable chemical processes and materials (Michlik & Kempe, 2013).

5. Photoluminescent Materials

The compound has been incorporated into photoluminescent materials. For example, π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units have been synthesized, exhibiting strong photoluminescence and potential for electronic applications due to their stability and solubility (Beyerlein & Tieke, 2000).

Safety And Hazards

The compound carries a warning signal word . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2/t5-,6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEIYKJSFPCMLX-OLQVQODUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2CNCC2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2CNC[C@H]2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

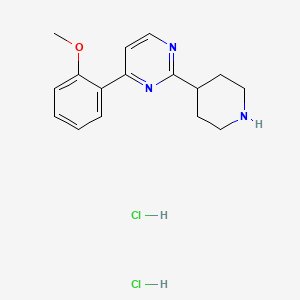

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2661195.png)

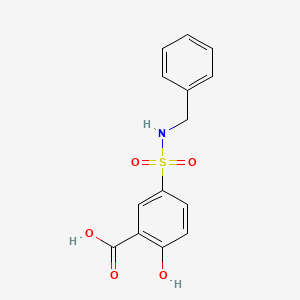

![2-[(Piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2661200.png)

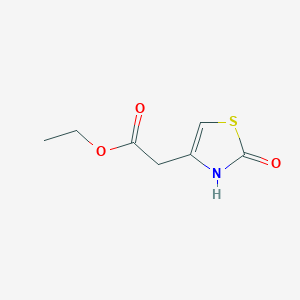

![N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2661201.png)

![N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2661203.png)

![2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid](/img/structure/B2661209.png)